molecular formula C9H10N2O2 B1607416 4-amino-2,5-dimethoxybenzonitrile CAS No. 5855-86-7

4-amino-2,5-dimethoxybenzonitrile

Cat. No.: B1607416
CAS No.: 5855-86-7
M. Wt: 178.19 g/mol
InChI Key: PFMALIJIGNRGFT-UHFFFAOYSA-N
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Description

4-Amino-2,5-dimethoxybenzonitrile (C₉H₁₀N₂O₂, MW: 194.19 g/mol) is a nitrile-substituted aromatic compound featuring an amino group at the 4-position and methoxy groups at the 2- and 5-positions. Its synthesis involves nitration of 1-benzoylamino-2,5-dimethoxybenzene, hydrolysis to 1-amino-2,5-dimethoxy-4-nitrobenzene, Cyan-Sandmeyer reaction to form 4-nitro-2,5-dimethoxybenzonitrile, and subsequent sodium sulfide reduction to yield the final product with high efficiency (85–87.8% yield) . This compound serves as a key intermediate in pharmaceuticals and agrochemicals due to its reactive amino and nitrile groups.

Properties

CAS No.

5855-86-7

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-2,5-dimethoxybenzonitrile

InChI

InChI=1S/C9H10N2O2/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-4H,11H2,1-2H3

InChI Key

PFMALIJIGNRGFT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C#N)OC)N

Canonical SMILES

COC1=CC(=C(C=C1C#N)OC)N

Other CAS No.

5855-86-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 4-amino-2,5-dimethoxy- typically involves the nitration of 1-benzoylamino-2,5-dimethoxybenzene, followed by hydrolysis to obtain 1-amino-2,5-dimethoxy-4-nitrobenzene. This intermediate is then subjected to the Cyan-Sandmeyer reaction to form 4-nitro-2,5-dimethoxybenzonitrile, which is subsequently reduced using sodium sulfide to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often involve the use of bromination and subsequent reactions with oxidizing agents such as chlorine or sulfuric acid. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-amino-2,5-dimethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products:

Scientific Research Applications

4-amino-2,5-dimethoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-amino-2,5-dimethoxy- involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades that lead to various cellular responses .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the properties of benzonitrile derivatives. Below is a comparative analysis:

Compound Name Molecular Formula MW (g/mol) Functional Groups Key Properties
4-Amino-2,5-dimethoxybenzonitrile C₉H₁₀N₂O₂ 194.19 Amino, nitrile, methoxy High solubility in polar solvents; reactive amino group for derivatization
4-Hydroxybenzonitrile C₇H₅NO 119.12 Hydroxyl, nitrile Lower solubility in water; strong hydrogen bonding capacity
4-Hydroxy-3,5-dimethoxybenzonitrile (Syringonitrile) C₉H₉NO₃ 179.17 Hydroxyl, nitrile, methoxy (3,5-pos) Enhanced thermal stability; used in polymer synthesis
4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide C₁₄H₁₆N₂O₄S 308.35 Sulfonamide, amino, methoxy Higher molecular weight; applications in dye intermediates
4-Cyano-2-methoxyphenyl methacrylate (Vanillonitrile methacrylate) C₁₂H₁₁NO₃ 217.22 Methacrylate, nitrile, methoxy Polymerizable monomer; forms heat-resistant polymers

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: Derivatives of this compound show promise as β-arrestin-biased 5HT2A receptor agonists, highlighting its versatility in drug discovery .
  • Ecological Benefits : Recent synthetic improvements () reduce waste and energy consumption, aligning with green chemistry principles .
  • Material Science: Syringonitrile-based polymers exhibit glass transition temperatures (Tg) exceeding 150°C, whereas this compound derivatives are more suited for functionalized monomers due to their reactive amino group .

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